molecular formula C8H10N2O4 B12819324 4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate CAS No. 312758-84-2

4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate

Cat. No.: B12819324
CAS No.: 312758-84-2
M. Wt: 198.18 g/mol
InChI Key: CIOAKZIBAGYGSB-UHFFFAOYSA-N
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Description

4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while reduction may produce various reduced forms of the imidazole ring .

Scientific Research Applications

4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate include:

  • Ethyl 4-methyl-5-imidazolecarboxylate
  • 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
  • 1H-Imidazole, 4,5-dihydro-2-methyl-

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical properties and reactivity. This makes it particularly valuable in certain applications where these properties are desired .

Properties

CAS No.

312758-84-2

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate

InChI

InChI=1S/C8H10N2O4/c1-3-14-8(12)6-5(7(11)13-2)9-4-10-6/h4H,3H2,1-2H3,(H,9,10)

InChI Key

CIOAKZIBAGYGSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=N1)C(=O)OC

Origin of Product

United States

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